3,7-Dimethyloct-6-en-1-yl methanesulfonate
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Overview
Description
3,7-Dimethyloct-6-en-1-yl methanesulfonate is an organic compound with the molecular formula C11H22O3S. It is a derivative of citronellol, a naturally occurring monoterpenoid. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dimethyloct-6-en-1-yl methanesulfonate can be synthesized through the reaction of citronellol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired methanesulfonate ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyloct-6-en-1-yl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different alcohol derivatives.
Oxidation Reactions: It can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions typically occur under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include azides, nitriles, and thiols.
Reduction: Alcohol derivatives are formed.
Oxidation: Ketones and aldehydes are the major products.
Scientific Research Applications
3,7-Dimethyloct-6-en-1-yl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dimethyloct-6-en-1-yl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic and biochemical applications.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyloct-6-en-1-yl acrylate: Similar in structure but contains an acrylate group instead of a methanesulfonate group.
3,7-Dimethyloct-6-en-1-yl decanoate: Contains a decanoate ester group.
3,7-Dimethyloct-6-en-1-yl tetradecanoate: Contains a tetradecanoate ester group.
Uniqueness
3,7-Dimethyloct-6-en-1-yl methanesulfonate is unique due to its methanesulfonate group, which provides distinct reactivity compared to other esters. This makes it particularly useful in nucleophilic substitution reactions and as an intermediate in organic synthesis.
Properties
Molecular Formula |
C11H22O3S |
---|---|
Molecular Weight |
234.36 g/mol |
IUPAC Name |
3,7-dimethyloct-6-enyl methanesulfonate |
InChI |
InChI=1S/C11H22O3S/c1-10(2)6-5-7-11(3)8-9-14-15(4,12)13/h6,11H,5,7-9H2,1-4H3 |
InChI Key |
REOTWSUDNJILTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CCOS(=O)(=O)C |
Origin of Product |
United States |
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